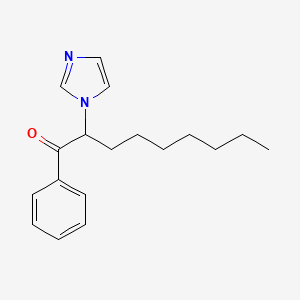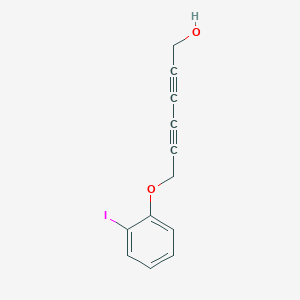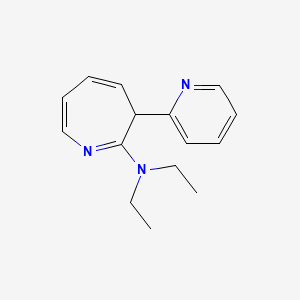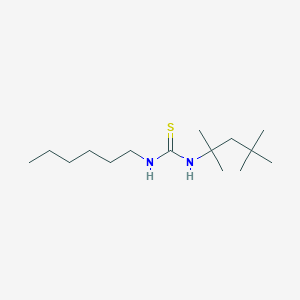![molecular formula C33H39N3O3S3 B14516629 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] CAS No. 63074-19-1](/img/structure/B14516629.png)
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] is a complex organic compound characterized by the presence of a triazinane core linked to three benzylsulfanylpropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] typically involves a multi-step process:
Formation of the Triazinane Core: The triazinane core can be synthesized through the cyclization of appropriate amine precursors under acidic conditions.
Attachment of Benzylsulfanyl Groups: The benzylsulfanyl groups are introduced via nucleophilic substitution reactions, where benzylthiol reacts with a suitable electrophilic intermediate.
Formation of Propanone Linkages: The final step involves the formation of propanone linkages through aldol condensation reactions, using appropriate aldehyde and ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity.
Biological Activity: The compound may interfere with cellular processes, leading to antimicrobial or anticancer effects. This could involve the disruption of cell membranes or inhibition of key metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-1,3,5-triyl)tris[3-(methylsulfanyl)propan-1-one]: Similar structure but with methylsulfanyl groups instead of benzylsulfanyl groups.
1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]: Similar structure but with ethylsulfanyl groups instead of benzylsulfanyl groups.
Uniqueness
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] is unique due to the presence of benzylsulfanyl groups, which can impart distinct electronic and steric properties
Properties
CAS No. |
63074-19-1 |
|---|---|
Molecular Formula |
C33H39N3O3S3 |
Molecular Weight |
621.9 g/mol |
IUPAC Name |
3-benzylsulfanyl-1-[3,5-bis(3-benzylsulfanylpropanoyl)-1,3,5-triazinan-1-yl]propan-1-one |
InChI |
InChI=1S/C33H39N3O3S3/c37-31(16-19-40-22-28-10-4-1-5-11-28)34-25-35(32(38)17-20-41-23-29-12-6-2-7-13-29)27-36(26-34)33(39)18-21-42-24-30-14-8-3-9-15-30/h1-15H,16-27H2 |
InChI Key |
DSMPZQJFZBHCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C(=O)CCSCC2=CC=CC=C2)C(=O)CCSCC3=CC=CC=C3)C(=O)CCSCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
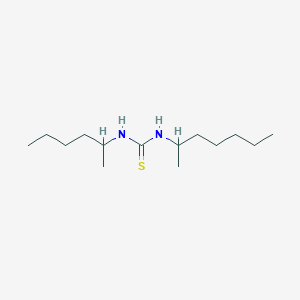
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)
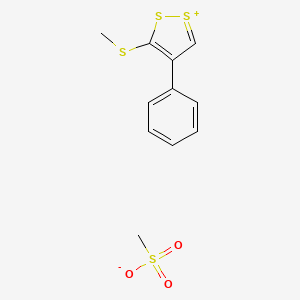
![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
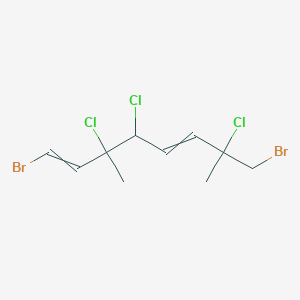
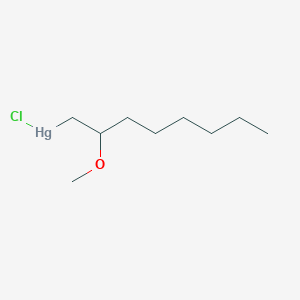
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)

